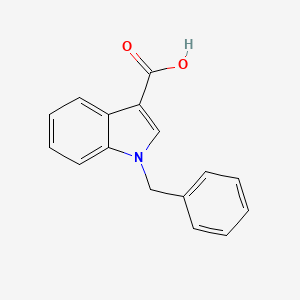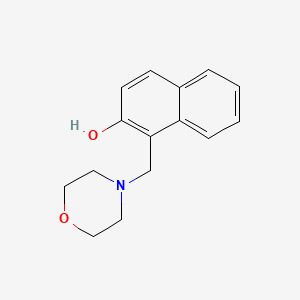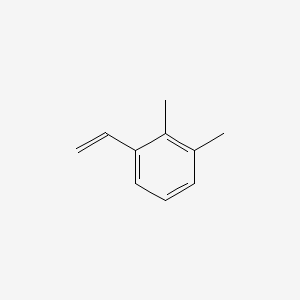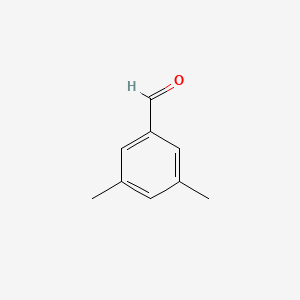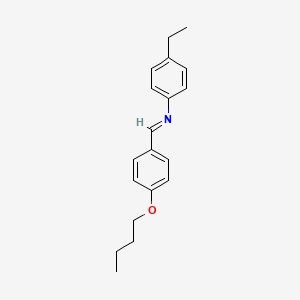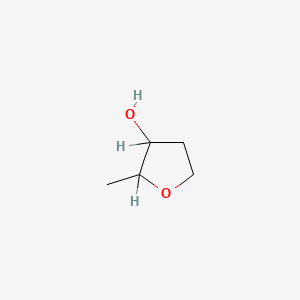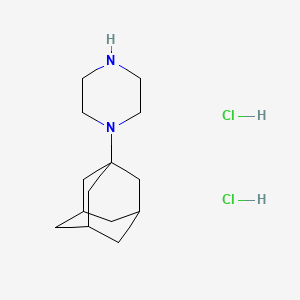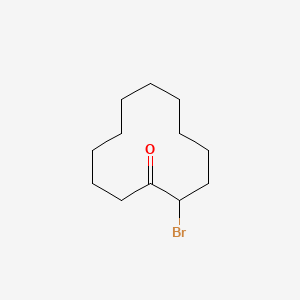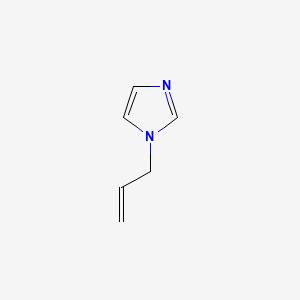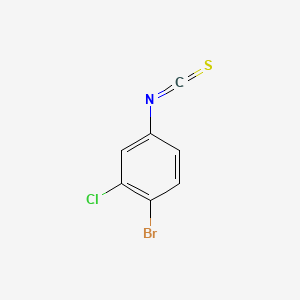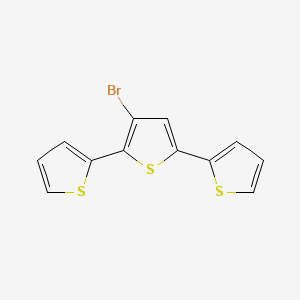
3-bromo-2,5-dithiophen-2-ylthiophene
概要
説明
3’-Bromo-2,2’:5’,2’‘-terthiophene is a brominated derivative of terthiophene, a compound consisting of three thiophene rings. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The addition of a bromine atom at the 3’ position enhances the compound’s reactivity, making it valuable in various chemical applications.
作用機序
Target of Action
It is known that thiophene derivatives, such as this compound, are often used in the synthesis of conductive polymers . These polymers can interact with various targets depending on their specific structure and properties.
Mode of Action
As a thiophene derivative, it is likely to interact with its targets through π-π stacking, a common interaction in conductive polymers . This interaction can lead to changes in the electrical properties of the target, potentially altering its function.
Action Environment
The action, efficacy, and stability of 3’-Bromo-2,2’:5’,2’'-terthiophene can be influenced by various environmental factors . For instance, it is known to be sensitive to light and air , which can affect its stability and, consequently, its action and efficacy.
生化学分析
Biochemical Properties
3’-Bromo-2,2’:5’,2’‘-terthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 3’-Bromo-2,2’:5’,2’'-terthiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3’-Bromo-2,2’:5’,2’'-terthiophene has been found to modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the suppression or promotion of cell growth, depending on the cellular context .
Molecular Mechanism
At the molecular level, 3’-Bromo-2,2’:5’,2’‘-terthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For instance, 3’-Bromo-2,2’:5’,2’'-terthiophene has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling .
Temporal Effects in Laboratory Settings
The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3’-Bromo-2,2’:5’,2’‘-terthiophene is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. In vivo studies have also demonstrated that prolonged exposure to 3’-Bromo-2,2’:5’,2’'-terthiophene can result in long-term changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3’-Bromo-2,2’:5’,2’‘-terthiophene vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, high doses of 3’-Bromo-2,2’:5’,2’'-terthiophene have been associated with liver toxicity and changes in metabolic enzyme activity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
準備方法
Synthetic Routes and Reaction Conditions
3’-Bromo-2,2’:5’,2’‘-terthiophene can be synthesized through several methods. One common approach involves the bromination of 2,2’:5’,2’'-terthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3’-Bromo-2,2’:5’,2’'-terthiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet industrial standards .
化学反応の分析
Types of Reactions
3’-Bromo-2,2’:5’,2’'-terthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include various substituted terthiophenes and extended conjugated systems, which are valuable in materials science and organic electronics .
科学的研究の応用
3’-Bromo-2,2’:5’,2’'-terthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential in bioorganic chemistry and as a probe in biological systems.
Medicine: Explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of organic semiconductors and conducting polymers for electronic devices.
類似化合物との比較
Similar Compounds
2,2’5’,2’'-Terthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2,2’5’,2’'-terthiophene: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
3’-Bromo-2,2’:5’,2’'-terthiophene is unique due to the specific placement of the bromine atom, which enhances its reactivity and makes it suitable for a broader range of chemical transformations. This uniqueness allows for the synthesis of specialized materials and compounds that are not easily accessible with other terthiophene derivatives .
特性
IUPAC Name |
3-bromo-2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHDLKMGUOJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909353 | |
| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105125-00-6 | |
| Record name | 2,2':5',2''-Terthiophene, 3'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


